Haloperidol Nonanoate

Pharmaceutical impurity profiling USP monograph Haloperidol Decanoate QC

Haloperidol Nonanoate (CAS 1797130-89-2) is chemically 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl nonanoate. It is classified as a long-chain fatty acid ester analog of the antipsychotic haloperidol and is structurally related to haloperidol decanoate.

Molecular Formula C36H43ClFNO3
Molecular Weight 592.192
CAS No. 1797130-89-2
Cat. No. B584377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol Nonanoate
CAS1797130-89-2
Molecular FormulaC36H43ClFNO3
Molecular Weight592.192
Structural Identifiers
SMILESCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C30H39ClFNO3/c1-2-3-4-5-6-7-10-29(35)36-30(25-13-15-26(31)16-14-25)19-22-33(23-20-30)21-8-9-28(34)24-11-17-27(32)18-12-24/h11-18H,2-10,19-23H2,1H3
InChIKeyOHIBTIXCMWNPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol Nonanoate (CAS 1797130-89-2): Procurement-Relevant Identity for a Haloperidol Decanoate Critical Impurity Standard


Haloperidol Nonanoate (CAS 1797130-89-2) is chemically 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl nonanoate [1]. It is classified as a long-chain fatty acid ester analog of the antipsychotic haloperidol and is structurally related to haloperidol decanoate [2]. Its principal role in analytical testing is as a compendial impurity reference standard, formally designated as Haloperidol Decanoate EP Impurity I (or USP Haloperidol Nonanoate), for the quality control (QC) and release testing of haloperidol decanoate active pharmaceutical ingredient (API) and finished drug products [1].

Why Haloperidol Nonanoate Cannot Be Substituted by Generic Haloperidol or Other Haloperidol Esters in Analytical Workflows


Generic haloperidol and haloperidol decanoate lack the specific C9 nonanoate ester moiety that defines Haloperidol Nonanoate, resulting in different chromatographic retention behavior, mass fragmentation patterns, and UV spectral characteristics [1]. In compendial impurity profiling, the USP monograph explicitly requires chromatographic resolution and quantitation of Haloperidol Nonanoate as a process impurity at a relative retention time (RRT) of 0.79, distinct from haloperidol decanoate (RRT 1.0), haloperidol (RRT 0.09), haloperidol octanoate (RRT 0.6), and haloperidol undecanoate (RRT 1.10) [1]. Using a structurally mismatched compound—such as the decanoate ester (C10) instead of the nonanoate (C9)—would invalidate system suitability criteria, peak identification, and quantitative impurity determination, rendering the analytical method non-compliant with regulatory submission requirements for Abbreviated New Drug Applications (ANDAs) [1].

Haloperidol Nonanoate (CAS 1797130-89-2): Quantifiable Differentiation Evidence for Procurement Decisions


Compendial Impurity Specification: Haloperidol Nonanoate Must Be Controlled at a Quantified Limit Distinct from Other Esters

The USP Haloperidol Decanoate monograph specifies that Haloperidol Nonanoate is a named organic impurity with a defined acceptance criterion. Its relative retention time (RRT) of 0.79 is distinct from the closest ester impurities Haloperidol Octanoate (RRT 0.6) and Haloperidol Undecanoate (RRT 1.10). [1]

Pharmaceutical impurity profiling USP monograph Haloperidol Decanoate QC

Vendor-Supplied Purity: Haloperidol Nonanoate Guaranteed at ≥95% for Reliable Quantitation

Commercial suppliers of Haloperidol Nonanoate, such as MuseChem (for CAS 2512216-30-5) and CymitQuimica (for CAS 1797130-89-2), specify a minimum purity of 95%. This facilitates quantitative impurity analysis within the required working range as per ICH guidelines, ensuring sufficient accuracy for the NMT 0.50% limit test.

Reference standard purity HPLC quantitation Quality control

Structural Identity Confirmation Distinguished from Other Haloperidol Ester Impurities (C8, C9, C10, C11, C12)

The USP monograph unambiguously defines Haloperidol Nonanoate by its chemical structure: 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl nonanoate. This structure features a nine-carbon linear acyl chain, differentiating it from the eight-carbon octanoate, ten-carbon decanoate, eleven-carbon undecanoate, and twelve-carbon dodecanoate esters that are also listed as impurities. [1]

Chemical identity Structural isomerism Impurity reference standard

Haloperidol Nonanoate (CAS 1797130-89-2): Primary Application Scenarios Driven by Quantitative Differentiation


ANDA Regulatory Submission for Haloperidol Decanoate: Impurity Profiling

This scenario directly leverages the compendial specification. Pharmaceutical companies filing ANDAs for haloperidol decanoate must demonstrate control of Haloperidol Nonanoate at NMT 0.50% per the USP monograph. Procurement of a well-characterized reference standard with confirmed identity (e.g., by NMR, MS, IR) and known purity (≥95%) is a prerequisite for validated impurity test methods that meet ICH Q3A requirements. [1]

Quality Control Batch Release Testing for Haloperidol Decanoate API and Injection

QC laboratories performing routine release testing require an authenticated Haloperidol Nonanoate reference standard to build standard curves, establish relative response factors, and calculate impurity content in commercial batches. The independent, quantified limit of NMT 0.50% makes it a critical check point: failure to correctly identify and quantify this specific impurity could lead to batch rejection. [1]

Stability-Indicating Method Development and Validation for Haloperidol Decanoate

Process-related impurities like Haloperidol Nonanoate are separated from potential hydrolytic degradation products (such as free haloperidol) during method development. The chromatographic conditions that resolve Haloperidol Nonanoate (RRT 0.79) from the main peak (RRT 1.0) and from other esters are central to establishing a stability-indicating method as per ICH Q1A. Procuring the pure standard is essential to correctly assign and quantify this peak in forced-degradation studies. [1]

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